![molecular formula C14H17BrN2OS B3014725 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 865544-45-2](/img/structure/B3014725.png)

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

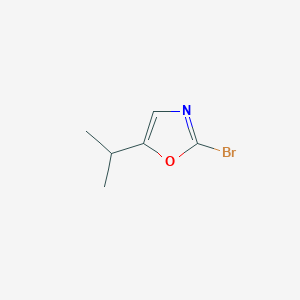

Descripción

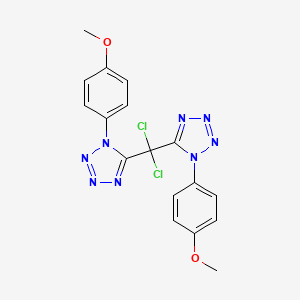

6-bromobenzo[d]thiazol-2(3H)-one is a compound that has been synthesized and studied for its potential cytotoxic and antibacterial activities . It’s been used to derive 1,2,3-triazole derivatives, which have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa .

Synthesis Analysis

The 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one involve 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación

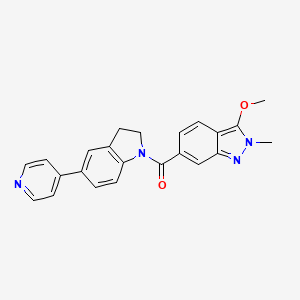

Gastroprotective Properties

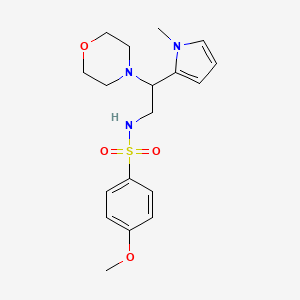

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide has demonstrated potential in gastroprotective applications. Ebrotidine, a compound with a similar structure, was reported to have H2-receptor antagonistic properties combined with cytoprotective agents. It does not rely on endogenous prostaglandin generation but enhances mucosal responses, improving the protective qualities of mucus gel, which is crucial for ulcer healing and maintaining mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).

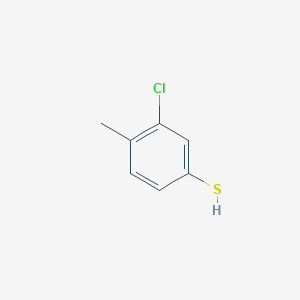

Environmental Presence and Implications

The presence and fate of compounds with similar structures in aquatic environments have been a concern. Studies on parabens, which contain phenolic hydroxyl groups like thiazole derivatives, show that they are ubiquitous in surface water and sediments. This calls for more research on their environmental impact, stability, and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Brominated Flame Retardants

The structural analogs of this compound are used in flame retardants. Recent reviews have focused on their occurrence in indoor air, dust, consumer goods, and food, highlighting the increasing application of these compounds and the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

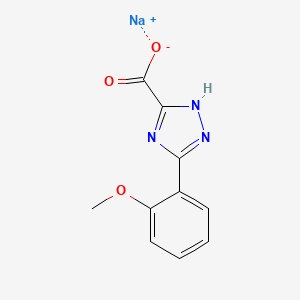

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, like the one , have been extensively studied for their therapeutic potential. They are known for their broad spectrum of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, neuroprotective, and antitumor properties. The diversity and potential of thiazole derivatives in medicinal chemistry have been highlighted in various reviews, indicating a significant interest in these compounds for drug development (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2OS/c1-3-5-6-13(18)16-14-17(4-2)11-8-7-10(15)9-12(11)19-14/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYLJWTFOTNHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B3014647.png)

![5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3014648.png)

![6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3014653.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3014655.png)

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-N-(2,2-dimethylpropyl)prop-2-enamide](/img/structure/B3014658.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3014660.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3014665.png)